Cefcapene pivoxil hydrochloride

Respiratory tract infections Chronic bronchitis Cephalosporin comparators

Cefcapene pivoxil HCl (CFPN-PI) is a third-generation cephalosporin prodrug with established MIC90=1 µg/mL against BLNAR H. influenzae—critical for AST panel differentiation from cefdinir (MIC90=4 µg/mL) and cefditoren (MIC90=0.25 µg/mL). Its defined degradation profile under oxidative/acidic stress supports stability-indicating method development. Pharmacokinetic reference values (Cmax 1159–1325 ng/mL at 75 mg) enable rigorous bioequivalence assessment. Ideal for respiratory infection model comparators and generic formulation R&D.

Molecular Formula C23H30ClN5O8S2
Molecular Weight 604.1 g/mol
CAS No. 147816-23-7
Cat. No. B023812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefcapene pivoxil hydrochloride
CAS147816-23-7
Synonyms(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, (2,2-Dimethyl-1-oxopropoxy)methyl Ester Hydrochloride;  Flomox; 
Molecular FormulaC23H30ClN5O8S2
Molecular Weight604.1 g/mol
Structural Identifiers
SMILESCCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
InChIInChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1
InChIKeyALPFRUJYOAKQQR-CQZSJNSUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefcapene Pivoxil Hydrochloride (CAS 147816-23-7): Comparative Procurement Guide for Third-Generation Oral Cephalosporin Prodrugs


Cefcapene pivoxil hydrochloride (CFPN-PI) is a pivalate ester prodrug of cefcapene, a third-generation cephalosporin antibiotic. Developed by Shionogi & Co., Ltd. and launched as Flomox in 1997, the compound is an orally bioavailable broad-spectrum antibacterial agent active against both Gram-positive and Gram-negative bacteria [1]. As a prodrug, CFPN-PI is absorbed intact and then hydrolyzed in vivo to release the active cefcapene moiety [2]. Its structural features include a carbamoyloxymethyl group at the C3 position, which contributes to its anti-staphylococcal activity [1].

Cefcapene Pivoxil Hydrochloride: Why Cross-Class or Within-Class Substitution Is Not Evidence-Based


Cefcapene pivoxil hydrochloride cannot be assumed interchangeable with other oral cephalosporins or antibacterial classes due to documented differential stability profiles, dose-equivalent efficacy distinctions, and unique PK/PD breakpoints. Comparative studies demonstrate that within the cephalosporin class, compounds differ substantially in their MIC values against key pathogens such as β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) [1]. Additionally, stability-indicating HPLC studies confirm that cefcapene pivoxil degrades under specific oxidative and acidic stress conditions that may differ from structurally related cephalosporins [2]. For procurement and formulary selection, these quantitative distinctions preclude automatic substitution.

Cefcapene Pivoxil Hydrochloride: Quantified Differential Evidence vs. Comparators for Scientific Selection


Cefcapene Pivoxil Hydrochloride Clinical Efficacy vs. Cefteram Pivoxil: Lower Daily Dose Achieves Equivalent Outcomes

In a double-blind study involving 171 patients with chronic respiratory tract infections, cefcapene pivoxil (CFPN-PI) administered at 450 mg/day demonstrated comparable clinical efficacy and tolerability to cefteram pivoxil (CFTM-PI) at a higher 600 mg/day dose [1]. This demonstrates that equivalent therapeutic outcomes can be achieved with a 25% lower daily dose of cefcapene pivoxil relative to cefteram pivoxil.

Respiratory tract infections Chronic bronchitis Cephalosporin comparators

Cefcapene Pivoxil Hydrochloride vs. Cefditoren Pivoxil: 4-Fold Superior MIC90 Against BLNAR H. influenzae

Against 125 strains of β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR), cefcapene (CFPN) exhibited an MIC90 of 1 μg/mL, which was 4-fold lower (more potent) than cefdinir (4 μg/mL) and substantially lower than cefaclor (32 μg/mL). However, cefditoren (CDTR) showed the strongest activity with an MIC90 of 0.25 μg/mL [1]. This positions cefcapene as intermediate in potency among oral cephalosporins against this clinically challenging pathogen.

Haemophilus influenzae BLNAR Antimicrobial susceptibility MIC testing

Cefcapene Pivoxil Hydrochloride Clinical Equivalence vs. Levofloxacin in Complicated Urinary Tract Infections

In an envelope-method comparative trial of non-catheterized complicated urinary tract infections, cefcapene pivoxil (CFPN-PI) at 100 mg three times daily for 7 days demonstrated clinical efficacy of 84.4% (27/32 patients) versus levofloxacin (LVFX) at 86.1% (31/36 patients). At 1-month follow-up, microbiological eradication was 76.4% (10/13) for CFPN-PI versus 58.3% (7/12) for LVFX, though this difference was not statistically significant [1]. Adverse event rates were 1.3% for CFPN-PI versus 4.0% for LVFX.

Urinary tract infection Complicated UTI Cephalosporin vs fluoroquinolone

Cefcapene Pivoxil Hydrochloride PK/PD Breakpoint in Pediatric Respiratory Infections: Time Above MIC (TAM) Target

In pediatric patients with respiratory infections receiving cefcapene pivoxil fine granules at 3 mg/kg three times daily, the PK/PD breakpoint exceeding a time above MIC (TAM) of 40% was determined to be 0.27 μg/mL [1]. This quantitative breakpoint provides a reference value for predicting bacteriological efficacy based on pathogen susceptibility. Clinical response rates in pediatric respiratory infections were 100% for tonsillitis, 100% for pneumonia, and 95.8% overall [1].

Pediatric pharmacokinetics PK/PD breakpoint Respiratory infection T>MIC

Cefcapene Pivoxil Hydrochloride Stability Profile: Forced Degradation Comparative Data

In forced degradation studies using stability-indicating HPLC, cefcapene pivoxil was significantly degraded under acidic hydrolysis and oxidative stress conditions at elevated temperatures, though it was relatively resistant to acidic hydrolysis at room temperature. In the solid state, the compound demonstrated stability when exposed to dry hot air at 373 K (100°C) and 393 K (120°C) after 28 days [1]. In alkaline suspension with magnesium oxide, recovery rates decreased due to poor solubility rather than chemical degradation [2].

Stability-indicating HPLC Forced degradation Oxidative stress Thermal stability

Cefcapene Pivoxil Hydrochloride: Evidence-Based Procurement and Research Application Scenarios


Clinical Efficacy Benchmarking for Respiratory Tract Infection Studies

For clinical research involving respiratory tract infections, cefcapene pivoxil hydrochloride at 450 mg/day provides a benchmark comparator with established efficacy data (80.2% clinical response rate in chronic respiratory infections) and a defined PK/PD breakpoint (TAM > 40% target of 0.27 μg/mL in pediatric populations) [1]. This enables use as a reference standard in non-inferiority trial design against novel agents targeting similar indications [2].

Antimicrobial Susceptibility Testing and MIC Surveillance Panels

Procurement for antimicrobial susceptibility testing (AST) panels and surveillance programs benefits from inclusion of cefcapene pivoxil hydrochloride due to its characterized MIC profile against BLNAR H. influenzae (MIC90 = 1 μg/mL). This allows laboratories to establish local susceptibility patterns and detect emerging resistance trends in respiratory pathogens. The compound's MIC data are directly comparable to other oral cephalosporins including cefditoren (MIC90 = 0.25 μg/mL) and cefdinir (MIC90 = 4 μg/mL) [3].

Pharmaceutical Stability and Formulation Development Research

Cefcapene pivoxil hydrochloride serves as a model compound for stability-indicating method development and forced degradation studies. Its defined degradation profile under acidic hydrolysis, oxidative stress, and thermal conditions provides a validated reference for comparative stability research across cephalosporin esters [1]. The compound's solid-state stability at elevated temperatures (373-393 K for 28 days) [1] and its solubility-limited recovery in alkaline suspensions [4] offer specific parameters for formulation scientists developing oral solid dosage forms or investigating drug-excipient compatibility.

Pharmacokinetic Bioequivalence Reference for Generic Product Development

For generic pharmaceutical development, cefcapene pivoxil hydrochloride 75 mg and 100 mg formulations have established pharmacokinetic reference parameters in healthy volunteer studies, including mean Cmax of 1159-1325 ng/mL and AUClast of 3596-4053 ng·h/mL following single oral 75 mg administration [5]. These reference values enable rigorous bioequivalence assessment according to regulatory criteria, with the compound demonstrating linear PK properties within the 100-200 mg dose range [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefcapene pivoxil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.